(S)-4-Ethynyloxazolidin-2-one

Descripción

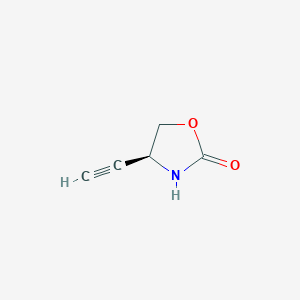

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-4-ethynyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZMXGHLIAPYCI-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 4 Ethynyloxazolidin 2 One and Chiral Oxazolidinone Scaffolds

Classical and Established Synthetic Routes to Oxazolidinones

Cyclization of Aminoalcohols with Carbonyl Precursors

A fundamental and widely practiced method for constructing the oxazolidinone core involves the cyclization of β-amino alcohols with a suitable C1 carbonyl source. nih.gov Historically, highly toxic reagents like phosgene (B1210022) and its derivatives (e.g., triphosgene) were commonly employed for this transformation. nih.govnih.gov The reaction proceeds by converting the amino alcohol into a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to furnish the oxazolidinone ring.

In an effort to move away from hazardous phosgene-based reagents, alternative carbonyl precursors have been developed. Diethyl carbonate and dimethyl carbonate have emerged as safer substitutes for the cyclization of amino alcohols. nih.govresearchgate.net This approach often requires the presence of a base and can be facilitated by elevated temperatures or microwave irradiation to drive the reaction to completion. nih.govmdpi.com The use of ionic liquids as catalysts in conjunction with dialkyl carbonates has also been shown to be an efficient method for producing 3-aryl-2-oxazolidinones from 2-(arylamino) alcohols. researchgate.net

Another strategy involves the reaction of amino alcohols with urea (B33335) at high temperatures, leading to the formation of the oxazolidinone ring through the elimination of ammonia. nih.gov Additionally, the use of carbonylimidazole derivatives, activated by pyridinium (B92312) salts, provides a highly effective method for the synthesis of oxazolidinones under mild conditions. organic-chemistry.org

Stereoselective Preparation of Chiral Precursors

The enantiopurity of the final oxazolidinone product is intrinsically linked to the stereochemistry of the starting β-amino alcohol precursor. nih.gov Consequently, the stereoselective synthesis of these chiral amino alcohols is a critical aspect of producing enantiomerically pure oxazolidinones.

A primary source of chiral amino alcohols is the reduction of natural α-amino acids. nih.gov This well-established method provides access to a wide variety of enantiopure amino alcohols with different side chains, which can then be cyclized to form the corresponding chiral oxazolidinones. acs.org For instance, (S)-4-(phenylmethyl)-2-oxazolidinone can be efficiently produced from L-phenylalanine through sodium borohydride-mediated reduction followed by cyclization with triphosgene. acs.org

Beyond the use of the chiral pool, asymmetric synthesis methodologies are employed to generate chiral amino alcohols. These methods include the asymmetric reduction of α-amino ketones and the asymmetric aminohydroxylation of alkenes. researchgate.net Biocatalysis, utilizing enzymes such as halohydrin dehalogenases, has also emerged as a powerful tool for the stereoselective synthesis of chiral 4-aryloxazolidinones from aryl epoxides and cyanate. researchgate.net

Enantioselective Approaches to 4-Substituted Oxazolidinones

Directly creating the chiral center at the C4 position during the ring formation process represents a more convergent and efficient strategy. Several enantioselective methods have been developed to achieve this.

One notable approach is the asymmetric hydrogenation of 4-substituted-2-oxazolones. nih.govrsc.org Ruthenium(II)-NHC (N-heterocyclic carbene) catalysts have proven to be highly effective for this transformation, affording a variety of optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields. rsc.orgrsc.org This method is advantageous as it allows for the late-stage introduction of the key stereocenter. nih.gov The substrate scope is broad, accommodating various alkyl and aryl substituents at the 4-position. nih.govrsc.org

Organocatalysis also offers a powerful strategy for the enantioselective construction of the oxazolidinone ring. nih.gov For example, an efficient, catalytic asymmetric approach to the antibiotic linezolid (B1675486) features a highly enantioselective organocatalytic aldol (B89426) reaction as a key step. nih.gov Another organocatalytic method involves the aza-Payne-type rearrangement of epoxy amines with carbon dioxide, which can be catalyzed by bifunctional ion pairs to produce oxazolidinones with high yields. rsc.org

Catalytic Strategies in Oxazolidinone Synthesis

The development of catalytic methods for oxazolidinone synthesis is driven by the need for more efficient, selective, and environmentally benign processes. Both metal-based and organocatalytic systems have been extensively explored.

Metal-Catalyzed Approaches:

Copper-Catalyzed Coupling: Copper(I)-catalyzed coupling of amides and haloalkynes can be used to synthesize ynamides, which are precursors to certain oxazolidinone derivatives. thieme-connect.de For instance, (4R)-4-benzyloxazolidin-2-one can be coupled with (triisopropylsilyl)ethynyl bromide in the presence of a copper(I) catalyst. thieme-connect.de

Ruthenium-Catalyzed Hydrogenation: As mentioned previously, ruthenium(II)-NHC complexes are highly effective for the asymmetric hydrogenation of 2-oxazolones to furnish chiral 2-oxazolidinones. nih.govrsc.orgrsc.org

Iron-Catalyzed Cycloaddition: Iron-iminopyridine catalysts have been developed for the regioselective synthesis of oxazolidinones from aziridines and carbon dioxide under relatively mild conditions. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are used in the reaction of anilines with (Z)-but-2-ene-1,4-diyl dicarbonate (B1257347) to produce N-aryl-4-vinyloxazolidin-2-ones through a π-allyl intermediate. thieme-connect.de

Organocatalytic Approaches:

Organocatalysts have been successfully employed in the asymmetric synthesis of oxazolidinones, such as in the synthesis of linezolid. nih.gov

The reaction of epoxy amines with carbon dioxide can be catalyzed by organic bases and ion pairs to afford oxazolidinones. rsc.org

Microwave-Assisted Synthesis of Chiral Oxazolidinone Auxiliaries

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. The synthesis of chiral oxazolidinone auxiliaries is no exception.

The treatment of various (S)-amino alcohols with ethyl carbonate under microwave irradiation has been shown to be an efficient method for the synthesis of 4-substituted oxazolidin-2-ones. mdpi.comresearchgate.net This approach offers a significant reduction in reaction times compared to conventional heating methods, often from several hours to just a few minutes, while also providing improved yields. mdpi.comresearchgate.net For example, the synthesis of (S)-4-(4-hydroxybenzyl)oxazolidin-2-one from L-tyrosinol has been successfully achieved using microwave activation. scielo.org.mx

Furthermore, a one-pot, one-step microwave-assisted cyclization-methylation reaction of amino alcohols with dimethyl carbonate in the presence of an ionic liquid catalyst has been developed for the synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. nih.gov This methodology highlights the synergistic effect of microwave irradiation and ionic liquid catalysis in streamlining synthetic processes.

| Starting Amino Alcohol | Carbonyl Source | Conditions | Product | Yield (%) | Reference |

| (S)-Phenylalaninol | Ethyl Carbonate | Microwave | (S)-4-Benzyloxazolidin-2-one | High | mdpi.comresearchgate.net |

| (S)-Phenylglycinol | Ethyl Carbonate | Microwave | (S)-4-Phenyloxazolidin-2-one | High | mdpi.comresearchgate.net |

| (S)-Valinol | Ethyl Carbonate | Microwave | (S)-4-Isopropyloxazolidin-2-one | High | mdpi.comresearchgate.net |

| L-Tyrosinol | Various | Microwave | (S)-4-(4-Hydroxybenzyl)oxazolidin-2-one | 23-80 | scielo.org.mx |

| Various Amino Alcohols | Dimethyl Carbonate | Microwave, TBAC | 4-Substituted-3-methyl-1,3-oxazolidin-2-ones | Good | nih.gov |

Derivatization Strategies for Ethynyl (B1212043) Group Introduction

The introduction of an ethynyl group onto the oxazolidinone scaffold is a key step in the synthesis of (S)-4-ethynyloxazolidin-2-one. This is typically achieved through the derivatization of a pre-existing functional group on the oxazolidinone ring.

A common strategy involves starting with a chiral oxazolidinone bearing a hydroxymethyl group at the 4-position, which can be derived from an amino acid like serine. This hydroxyl group can then be oxidized to an aldehyde. The resulting aldehyde is then subjected to a Corey-Fuchs reaction or a Seyferth-Gilbert homologation to introduce the terminal alkyne.

Another powerful method for introducing an ethynyl group is through the use of ynamides. Ynamides can be synthesized via the copper-catalyzed coupling of an oxazolidinone with a bromoalkyne. thieme-connect.deorgsyn.org For example, (R)-4-phenyl-3-(2-triisopropylsilyl-ethynyl)oxazolidin-2-one can be prepared by coupling (R)-phenyloxazolidinone with 1-bromo-2-triisopropylsilyl-ethyne. orgsyn.org The triisopropylsilyl (TIPS) protecting group can then be removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the terminal alkyne. amazonaws.com

A radical-based method for the stereoselective introduction of an ethynyl group has also been developed. nih.gov This involves the atom transfer radical cyclization of an ethynyldimethylsilyl ether of a trans-2-iodo alcohol, followed by elimination to yield the cis-2-ethynyl alcohol. While not directly demonstrated on an oxazolidinone, this methodology presents a potential alternative for introducing the ethynyl moiety. nih.gov

S 4 Ethynyloxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Applications in Stereoselective Alkylation Reactions

The alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. acs.org The process involves the acylation of the chiral auxiliary, followed by deprotonation to form a rigid, chelated enolate, and subsequent alkylation. acs.org

In a typical procedure, the N-propionyl derivative of an oxazolidinone is deprotonated at low temperatures (e.g., -78 °C) using a strong base like sodium bis(trimethylsilyl)amide to generate the (Z)-enolate. williams.eduacs.org The subsequent addition of an alkylating agent, such as allyl iodide, results in the formation of the alkylated product with high diastereoselectivity, often exceeding 95:5. acs.org The major diastereomer results from the electrophile approaching the enolate from the less sterically hindered face. williams.eduacs.org After the alkylation step, the chiral auxiliary can be cleaved, for instance, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid. acs.org

| Reactants | Conditions | Diastereomeric Ratio (d.r.) | Reference |

| N-propionyl-4-benzyl-2-oxazolidinone + Allyl iodide | 1. NaN(TMS)₂, THF, -78 °C; 2. Allyl iodide | 98:2 | williams.eduacs.org |

Applications in Stereoselective Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries has transformed this reaction into a highly reliable and stereoselective process for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products. wikipedia.orgalfa-chemistry.com

Evans Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a well-established method that utilizes N-acyloxazolidinones as chiral auxiliaries to control the stereochemical outcome. blogspot.comalfa-chemistry.com The reaction typically involves the formation of a boron enolate from the N-acyl oxazolidinone, which then reacts with an aldehyde. harvard.edualfa-chemistry.com The use of dibutylboron triflate and a hindered amine base, such as diisopropylethylamine, selectively generates the (Z)-boron enolate. harvard.eduwikipedia.org

This (Z)-enolate then reacts with an aldehyde through a chair-like Zimmerman-Traxler transition state. alfa-chemistry.comyoutube.com The stereochemistry of the resulting aldol adduct is dictated by the facial bias imposed by the chiral auxiliary. The substituent on the oxazolidinone directs the aldehyde to attack from the less hindered face of the enolate, leading to the formation of a specific diastereomer. blogspot.com

Diastereoselective Control (Syn vs. Anti)

The geometry of the enolate plays a crucial role in determining the relative stereochemistry (syn or anti) of the two newly formed stereocenters in the aldol product. harvard.edu As a general rule, under kinetic control, (Z)-enolates lead to syn-aldol products, while (E)-enolates give rise to anti-aldol products. harvard.edualfa-chemistry.com

In the Evans aldol reaction, the preferential formation of the (Z)-enolate leads to the highly diastereoselective formation of the syn-aldol adduct. wikipedia.orgalfa-chemistry.com The high level of stereocontrol is a result of the well-organized, chair-like transition state where the substituents are positioned to minimize steric interactions. harvard.edu It is possible to achieve the formation of the anti-aldol product by employing different metal enolates and reaction conditions. For example, the use of magnesium salts can favor the formation of anti-aldol products. researchgate.net This ability to selectively produce either the syn or anti diastereomer by modifying the reaction conditions adds to the versatility of the chiral auxiliary-based approach.

| Enolate Geometry | Aldol Product | Reference |

| (Z)-Enolate | syn | harvard.edualfa-chemistry.com |

| (E)-Enolate | anti | harvard.edualfa-chemistry.com |

| (Z)-Enolate with Magnesium Salts | anti | researchgate.net |

Other Asymmetric Transformations Mediated by Oxazolidinone Auxiliaries

Beyond the well-established applications in asymmetric alkylation and aldol reactions, chiral oxazolidinone auxiliaries, including structures related to (S)-4-Ethynyloxazolidin-2-one, are instrumental in a variety of other stereoselective transformations. wikipedia.orgsigmaaldrich.com Their predictable stereochemical control has made them valuable tools in complex molecule synthesis. wikipedia.org

Oxazolidinone auxiliaries have been successfully employed in asymmetric Diels-Alder reactions, where the chiral auxiliary attached to a dienophile directs the facial selectivity of the cycloaddition. wikipedia.org They are also utilized in stereoselective conjugate additions, including Michael additions. For instance, lithium base-promoted Michael addition of thiols to N-methacryloylcamphorsultam, a related chiral auxiliary, proceeds with high diastereoselectivity. wikipedia.org Furthermore, these auxiliaries have found application in asymmetric Claisen rearrangements. wikipedia.org

Recent research has expanded the scope of these auxiliaries. For example, a novel cysteine-derived oxazolidinone chiral auxiliary has been developed and applied to a range of highly selective asymmetric transformations. digitellinc.com The products from these reactions can be converted into various carboxylic acid derivatives under mild conditions. digitellinc.com This methodology has been applied to the synthesis of noncanonical β-hydroxy and D-amino acids. digitellinc.com The resulting thioester products can also participate in palladium-mediated transformations to create valuable chiral scaffolds like cyclic ketones and tetrahydropyrones. digitellinc.com

Strategies for Auxiliary Attachment and Cleavage

The utility of a chiral auxiliary is critically dependent on the efficiency of its attachment to the substrate and its subsequent removal without compromising the stereochemical integrity of the product. wikipedia.org The typical sequence involves covalently coupling the auxiliary to an achiral substrate, performing one or more diastereoselective reactions, and finally cleaving the auxiliary. wikipedia.org

Attachment: The most common method for attaching an oxazolidinone auxiliary is through N-acylation. The auxiliary is reacted with a carboxylic acid, acid anhydride, or acyl chloride to form the corresponding N-acyl oxazolidinone (an imide). wikipedia.org

Cleavage: A variety of methods exist for the cleavage of the N-acyl oxazolidinone, allowing for the isolation of different functionalities while recovering the intact auxiliary for reuse. wikipedia.orgsigmaaldrich.com The choice of cleavage reagent determines the nature of the final product.

One of the most widely used methods for obtaining the carboxylic acid is hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). acs.orgpublish.csiro.aupublish.csiro.au This method is highly selective for cleaving the exocyclic carbonyl group, leaving the auxiliary's ring intact. publish.csiro.aupublish.csiro.au In contrast, using LiOH alone tends to favor cleavage of the endocyclic carbonyl, destroying the auxiliary. publish.csiro.aupublish.csiro.au The selectivity of LiOOH is attributed to the high decomposition barrier of the tetrahedral intermediate formed, which makes the exocyclic cleavage pathway preferable. publish.csiro.aupublish.csiro.auuq.edu.au

Other nucleophiles can be used to generate different functional groups, as detailed in the table below.

| Product Type | Cleavage Reagent/Conditions | Reference |

| Carboxylic Acid | Lithium hydroperoxide (LiOH/H₂O₂) | acs.org |

| Alcohol | Lithium borohydride (B1222165) (LiBH₄), Sodium borohydride (NaBH₄) | researchgate.net |

| Aldehyde | Reduction of the Weinreb amide | wikipedia.org |

| Ketone | Reaction with Grignard or organolithium reagents | digitellinc.com |

| Ester | Sodium methoxide (B1231860) (NaOMe) | nih.gov |

It is important to note that cleavage conditions must be carefully selected to avoid racemization of the desired chiral product. For instance, while LiAlH₄ and NaOMe can be used, racemization has been observed under certain conditions. nih.gov

Development of Polymer-Supported Chiral Oxazolidinone Auxiliaries

To simplify product purification and facilitate auxiliary recovery, significant research has focused on immobilizing chiral auxiliaries on polymer supports. nih.govscispace.com This approach combines the benefits of solid-phase synthesis—namely, the ease of separation via filtration—with the reliable stereocontrol of Evans-type auxiliaries. scispace.comnih.gov

A common strategy involves attaching an oxazolidinone derivative to a solid support, such as a Merrifield resin (a type of polystyrene). nih.govbath.ac.uk For example, (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one can be synthesized from N-Boc-L-tyrosine and then attached to a Merrifield-Cl resin through its phenolic group. nih.govbath.ac.uk This polymer-supported auxiliary can then be used in various asymmetric reactions, such as diastereoselective syn-aldol reactions. nih.gov The desired products are subsequently cleaved from the polymer support by hydrolysis or reduction. nih.gov To prevent mechanical degradation of the resin during multi-step reaction sequences, specialized capsules like IRORI Kan resin capsules can be used. nih.gov

Another approach utilizes non-cross-linked polystyrene (NCPS) as a soluble polymer support. nih.gov This method bridges the gap between solid-phase and solution-phase synthesis, allowing for high reactivity and easier spectroscopic analysis while still enabling precipitation-based purification. nih.gov Asymmetric alkylation reactions using an NCPS-supported 2-imidazolidinone chiral auxiliary have shown excellent diastereocontrol. nih.gov

The development of polymer-supported auxiliaries represents a significant step towards more sustainable and efficient asymmetric synthesis. scispace.com

Auxiliary Recovery and Recycling Methodologies

A key advantage of using chiral auxiliaries is the ability to recover and reuse them, which is crucial for economic viability and reducing chemical waste, especially in large-scale synthesis. sigmaaldrich.comnih.govnumberanalytics.com

After the cleavage step, the chiral auxiliary is typically separated from the product. In traditional solution-phase synthesis, this involves standard purification techniques like chromatography or crystallization. youtube.com The recovered auxiliary can then be reused in subsequent reactions. numberanalytics.com

The use of polymer-supported auxiliaries greatly simplifies the recovery process. The auxiliary, being attached to the solid support, is easily separated from the reaction mixture by simple filtration. scispace.com The recovered polymer-bound auxiliary can then be washed and reused. Studies have shown that polymer-supported auxiliaries can be used repeatedly with minimal loss in yield or enantioselectivity. scispace.com

Furthermore, innovative approaches using continuous flow systems have been developed to automate the recovery and recycling process. rsc.orgresearchgate.net In such a setup, a multi-stage transformation can be "telescoped," allowing for the continuous separation of the product and the auxiliary. rsc.org The recovered auxiliary can be directly fed back into the start of the process in a closed loop, effectively using the auxiliary in a sub-stoichiometric, catalytic manner. rsc.orgresearchgate.net For example, this has been demonstrated for the asymmetric hydrogenation of olefins using Oppolzer's sultam, a related chiral auxiliary, significantly reducing reaction times and waste. rsc.orgresearchgate.net In one documented process, the crude sultam was recovered at a rate of 72-73%. semanticscholar.org

These methodologies enhance the sustainability and cost-effectiveness of asymmetric synthesis, making auxiliary-based methods more attractive for industrial applications. youtube.comresearchgate.net

Chemical Transformations and Reactivity Profiles of S 4 Ethynyloxazolidin 2 One Derivatives

Reactivity of the Ethynyl (B1212043) Moiety (Ynamide Chemistry)

The nitrogen atom of the oxazolidinone ring in (S)-4-ethynyloxazolidin-2-one derivatives can be readily acylated or sulfonated, transforming the ethynyl group into a highly reactive ynamide functionality. nih.govacs.org This polarization of the alkyne, with the α-carbon being electrophilic and the β-carbon being nucleophilic, is central to the diverse reactivity of these compounds. rsc.org Ynamides have emerged as powerful intermediates in organic synthesis, enabling the construction of complex nitrogen-containing molecules. acs.orgresearchgate.netrsc.org Their stability, coupled with their versatile reactivity, makes them attractive substrates for a variety of transformations. nih.govnih.gov

Intramolecular and Intermolecular Cyclization Reactions

The ynamide moiety in derivatives of this compound is a versatile participant in both intramolecular and intermolecular cyclization reactions, leading to the formation of a diverse array of carbo- and heterocyclic structures. rsc.orgthieme-connect.de These reactions often proceed with high levels of regio- and stereoselectivity, highlighting the utility of ynamides in synthetic chemistry. rsc.org

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, traditionally involving the 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.org An analogous transformation, termed the aza-Nazarov cyclization, has been developed utilizing ynamides. In a notable example, a gold-catalyzed intermolecular amination of an ynamide with an azide (B81097) generates a vinyl cation intermediate. This intermediate then undergoes a formal [4+1] cycloaddition, an aza-Nazarov type of cyclization, to produce highly functionalized 2-aminopyrroles. rsc.org This reaction proceeds through a tandem sequence initiated by the gold catalyst, showcasing the ability of ynamides to participate in complex cascade reactions. rsc.orgorganic-chemistry.org

| Reactants | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 3-en-1-ynamide, Azide | IPrAuNTf2 (10 mol%) | Dichloroethane | 60 | 2-Aminopyrrole | 50-76 |

Ynamides derived from this compound can be utilized in the synthesis of highly substituted furans through oxidative annulation reactions. nih.govnih.gov One approach involves the Rh(II)-catalyzed reaction of ynamides with α-diazoacetates. nih.gov This transformation, which can be considered a formal [3+2] cycloaddition, proceeds through a proposed cyclopropenation of the ynamide followed by ring-opening and cyclization to afford 2-amido-furans. nih.gov This method provides a direct route to functionalized furan (B31954) systems. nih.govnih.gov

Another strategy for furan synthesis involves the silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with an N-oxide. acs.org This reaction demonstrates interesting chemoselectivity, where the furan ring is constructed from the aldehyde generated in situ, rather than the amide derived from the ynamide. acs.org This method allows for the synthesis of 2,4-disubstituted furans. acs.org

| Ynamide Reactant | Diazo Compound/Oxidant | Catalyst | Solvent | Product |

| Sulfonyl-substituted ynamides | Diazo malonate | Rh2(OAc)4 | Toluene | 2-Amido-furans |

| 1,4-diynamide-3-ols | N-Oxide | Ag(I) | - | 2,4-disubstituted furans |

The ynamide functionality is a valuable precursor for the synthesis of oxazole (B20620) rings. organic-chemistry.orgpharmaguideline.com A metal-free approach involves the Tf2NH-catalyzed formal [3+2] cycloaddition of ynamides with 1,4,2-dioxazoles. organic-chemistry.org This reaction provides access to polysubstituted 4-aminooxazoles. organic-chemistry.org In a similar vein, gold-catalyzed [3+2] cycloaddition reactions between ynamides and 1,4,2-dioxazoles, which act as N-acyl nitrene equivalents, also yield highly substituted 4-aminooxazoles. rsc.org These methods highlight the utility of ynamides in constructing five-membered heterocyclic systems. rsc.orgorganic-chemistry.org

| Ynamide | Reagent | Catalyst | Product |

| Ynamide | 1,4,2-Dioxazole | Tf2NH | 4-Aminooxazole |

| Ynamide | 1,4,2-Dioxazole | IPrAuNTf2 | 4-Aminooxazole |

Atom Transfer Reactions

The electron-rich nature of the ynamide triple bond makes it susceptible to atom transfer reactions, particularly with electrophilic species like nitrenes. acs.orgorganic-chemistry.org These reactions provide a direct route for the introduction of nitrogen-containing functionalities.

Ynamides readily undergo nitrene transfer reactions, which have been effectively utilized for the synthesis of various nitrogen-containing heterocycles. acs.orgorganic-chemistry.org A gold-catalyzed intermolecular nitrene transfer from 2H-azirines to ynamides provides a direct and efficient route to highly substituted pyrroles. acs.org This formal [3+2] cycloaddition proceeds under mild conditions and tolerates a broad range of substituents on both the ynamide and the azirine. acs.org

In addition to azirines, other nitrene precursors have been employed. Gold-catalyzed reactions of ynamides with benzyl (B1604629) azides or isoxazoles generate α-imino gold carbene intermediates, which can then undergo further transformations to yield various N-heterocycles, including 2-aminoindoles and 3-amino-β-carbolines. acs.org The use of isoxazoles as nitrene sources is particularly noteworthy for its atom economy. acs.org These nitrene transfer reactions underscore the versatility of ynamides in constructing complex molecular architectures. acs.orgacs.org

| Ynamide | Nitrene Source | Catalyst | Product |

| Ynamide | 2H-Azirine | Gold(I) | Polysubstituted Pyrrole |

| Ynamide | Benzyl Azide | Gold(I) | 2-Aminoindole, 3-Amino-β-carboline |

| Ynamide | Isoxazole | Gold(I) | Functionalized N-heterocycles |

Oxygen Transfer Processes

The oxazolidinone moiety, particularly when N-acylated, can be a precursor to reagents capable of acting as oxygen transfer agents. N-acyloxaziridines, for instance, are generated through the acylation of the corresponding N-H oxaziridines. nih.gov While their application in synthesis has been somewhat limited, they have been instrumental in studying phenomena such as nitrogen inversion. nih.gov The presence of an N-acyl group significantly lowers the inversion barrier of the oxaziridine (B8769555) nitrogen. nih.gov

More reactive species for oxygen transfer are N-sulfonyloxaziridines, which are known to transfer oxygen to a variety of nucleophiles including sulfur, phosphorus, selenium, and nitrogen. nih.gov The reactivity of these oxaziridines towards oxygen transfer is enhanced by the presence of electron-withdrawing groups. nih.gov For example, the epoxidation of monosubstituted olefins, which does not proceed with N-(benzenesulfonyl)oxaziridine even at elevated temperatures, is efficiently achieved with more electrophilic perfluoroalkyloxaziridines at low temperatures. nih.gov This suggests that an N-acylated or N-sulfonylated derivative of this compound could potentially serve as a chiral oxygen transfer agent, with the stereocenter at C4 influencing the stereochemical outcome of the oxidation.

| Reagent Type | Reactivity | Application |

| N-Acyloxaziridines | Lowered nitrogen inversion barrier | Probing substituent effects on nitrogen inversion |

| N-Sulfonyloxaziridines | Electrophilic oxygen transfer | Oxidation of various nucleophiles (S, P, Se, N, C) |

Radical Addition Reactions (e.g., Thiyl Radical Additions)

The ethynyl group of this compound is susceptible to radical addition reactions, with thiyl radical additions being a prominent example. Thiyl radicals (RS•) can be generated from thiols (RSH) and add to the alkyne. nih.govprinceton.edu This addition is more exothermic than the corresponding addition to alkenes. princeton.edu The resulting vinyl radical can then undergo further reactions. princeton.edu

The regioselectivity of the initial thiyl radical addition is influenced by steric and electronic factors. The radical typically adds to the less substituted carbon of the alkyne. In the case of terminal alkynes like this compound, the addition would occur at the terminal carbon, leading to a vinyl radical intermediate. This intermediate can then be trapped, for instance, by abstracting a hydrogen atom from a thiol molecule to yield a vinyl sulfide (B99878). princeton.edu Intramolecular trapping of the vinyl radical is also possible if a suitable radical acceptor is present elsewhere in the molecule. nih.govprinceton.edu

Below is a table summarizing various modes of thiyl radical additions to alkynes:

| Reaction Type | Description | Product |

| Intermolecular Addition-Hydrogen Abstraction | A thiyl radical adds to the alkyne, and the resulting vinyl radical abstracts a hydrogen atom from a thiol. | Vinyl sulfide |

| Intramolecular Cyclization | Following the initial intermolecular addition, the resulting vinyl radical undergoes an intramolecular cyclization onto a tethered unsaturation. nih.gov | Cyclic sulfide derivative |

| Addition-Fragmentation | The vinyl radical intermediate undergoes fragmentation, which is less common for alkynes compared to alkenes. princeton.edu | Varies depending on substrate |

Cross-Coupling Reactions Involving Ynamides

The nitrogen atom of the oxazolidinone ring in this compound can be acylated, and the ethynyl group can be further functionalized to form ynamide structures. Ynamides are versatile building blocks in organic synthesis and can participate in a variety of cross-coupling reactions. researchgate.netresearchgate.net The oxazolidinone ring can serve as a chiral auxiliary, directing the stereochemical outcome of these reactions.

Iron-catalyzed cross-coupling reactions of chiral vinyl oxazolidinones with alkyl halides and aryl Grignard reagents have been shown to proceed with high diastereoselectivity. nih.gov This suggests that ynamides derived from this compound could be effective partners in stereoselective cross-coupling reactions. Furthermore, ynamides can be converted into metallated-enamides, which are valuable intermediates for further cross-coupling reactions. researchgate.net Ynamides have also been utilized as coupling reagents themselves, for example, in the cross-linking of proteins by forming amide bonds between carboxylic acids and amines. acs.org

| Reaction Type | Catalyst/Reagent | Product Type |

| Diastereoselective Radical Cross-Coupling | Iron(III) chloride / bisphosphine ligand | 1,2-Dicarbofunctionalized products nih.gov |

| Formation of Metallated-Enamides | Palladium catalyst | Germylated and stannylated enamides researchgate.net |

| Amide Bond Formation | - | Cross-linked proteins acs.org |

| Synthesis of Oxazolidine-2,4-diones | Triflic acid | β-enaminoamides or oxazolidine-2,4-diones researchgate.net |

Transformations of the Oxazolidinone Ring System

The oxazolidinone ring is a stable heterocyclic system, but it can undergo various transformations, including ring-opening and modifications, to generate new functionalities. researchgate.netbenthamdirect.com These transformations are often facilitated by the activation of the amide bond or by the introduction of strain.

One common transformation is the hydrolytic or reductive cleavage of the oxazolidinone ring to release the chiral amino alcohol precursor. This is a crucial step when the oxazolidinone is used as a chiral auxiliary. Ring-opening can also be achieved under acidic or basic conditions. For instance, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a route to 2-amino ethers. acs.org Additionally, related oxazolidinethiones can undergo ring-opening reactions when treated with nucleophiles, particularly after N-protection with an electron-withdrawing group like a t-boc group.

| Transformation | Reagents/Conditions | Product |

| Hydrolysis (Auxiliary Removal) | Acidic or basic conditions | Chiral amino alcohol |

| Reductive Cleavage (Auxiliary Removal) | Reducing agents (e.g., LiAlH4) | Chiral amino alcohol |

| Ring-Opening of Fused Aziridines | Acid catalyst, alcohol | 2-Amino ethers acs.org |

| Ring-Opening of Oxazolidinethiones | Nucleophiles (after N-t-boc protection) | Thio-carbamate derivatives |

Functionalization and Derivatization Strategies for Advanced Intermediates

The this compound scaffold can be functionalized and derivatized to produce a wide range of advanced intermediates for various applications, including the synthesis of biologically active molecules and chiral ligands. Derivatization is also a key step for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), to enhance volatility and thermal stability. nih.govnih.gov

A powerful strategy for derivatization involves the N-acylation of the oxazolidinone ring. This not only modifies the properties of the molecule but also activates the C4-substituent for further reactions. bohrium.com A particularly elegant strategy is the intramolecular N-to-S acyl transfer in cysteine-derived oxazolidinones, which allows for the conversion of the amide products into versatile thioesters under mild conditions. nih.govdigitellinc.com This approach has been applied to the synthesis of noncanonical amino acids. digitellinc.com The ethynyl group itself is a prime site for derivatization through various reactions such as hydrosilylation, hydrostannylation, and click chemistry.

| Strategy | Description | Example Application |

| N-Acylation | Introduction of an acyl group on the nitrogen atom of the oxazolidinone ring. | Kinetic resolution of racemic oxazolidinones. bohrium.com |

| N-to-S Acyl Transfer | Intramolecular transfer of an acyl group from the nitrogen to a sulfur atom in a cysteine-derived oxazolidinone. nih.govdigitellinc.com | Synthesis of thioesters and noncanonical amino acids. digitellinc.com |

| Derivatization for Analysis | Chemical modification to improve analytical properties for techniques like GC-MS. nih.govnih.gov | Methoxyimation followed by silylation. nih.gov |

| Functionalization of the Ethynyl Group | Reactions such as hydrosilylation, hydrostannylation, and cycloadditions. | Synthesis of complex molecular architectures. |

Catalytic Applications of S 4 Ethynyloxazolidin 2 One and Its Derivatives

Metal-Catalyzed Reactions

The acetylenic bond in (S)-4-ethynyloxazolidin-2-one and its derivatives is a key functional group for a multitude of metal-catalyzed transformations, leading to the construction of complex molecular architectures.

Ynamides, which are N-alkynyl amides and can be derived from this compound, are particularly reactive substrates in gold catalysis. Gold catalysts, typically in the +1 oxidation state, are soft π-acids that effectively activate the carbon-carbon triple bond of ynamides towards nucleophilic attack.

A central theme in the gold-catalyzed chemistry of ynamides is the formation of α-imino gold carbene intermediates. These highly reactive species are generated through the attack of a nucleophile on the gold-activated ynamide. For instance, the reaction of ynamides with nitrene precursors, such as 1,4,2-dioxazoles, in the presence of a gold catalyst leads to the formation of an α-imino gold carbene. This intermediate then undergoes intramolecular cyclization to afford highly functionalized oxazoles. rsc.orgrsc.orgnih.gov The process is believed to involve the coordination of the gold catalyst to the ynamide, followed by regioselective attack of the nitrene precursor and subsequent elimination of a ketone to generate the gold carbene. rsc.org

The choice of ligand on the gold catalyst plays a crucial role in the efficiency and selectivity of these transformations. Bulky and electron-rich ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are often employed to stabilize the gold catalyst and promote the desired reactivity. The catalyst system IPrAuCl/AgNTf₂ is commonly used, where the silver salt acts as a halide scavenger to generate the active cationic gold species. acs.org

The scope of these gold-catalyzed reactions is broad, tolerating a variety of substituents on both the ynamide and the coupling partner. For example, in the synthesis of 4-aminooxazoles from N-acyl sulfilimines and ynamides, a range of N-alkyl and N-aryl substituted ynamides react efficiently to give the corresponding products in good to excellent yields. acs.org Similarly, the reaction of ynamides with 1,4,2-dioxazoles accommodates various aryl, heteroaryl, alkenyl, and alkyl substituents on the dioxazole, leading to a diverse array of highly functionalized oxazoles. rsc.org

Table 1: Gold-Catalyzed Synthesis of Functionalized Oxazoles from Ynamides and 1,4,2-Dioxazoles rsc.org

| Ynamide Substituent (R¹) | Dioxazole Substituent (R²) | Product | Yield (%) |

| Phenyl | Phenyl | 2,5-diphenyl-4-(tosylamino)oxazole | 95 |

| 4-Methylphenyl | Phenyl | 5-(4-methylphenyl)-2-phenyl-4-(tosylamino)oxazole | 92 |

| 4-Methoxyphenyl | Phenyl | 5-(4-methoxyphenyl)-2-phenyl-4-(tosylamino)oxazole | 85 |

| 4-Chlorophenyl | Phenyl | 5-(4-chlorophenyl)-2-phenyl-4-(tosylamino)oxazole | 93 |

| Naphthyl | Phenyl | 5-naphthyl-2-phenyl-4-(tosylamino)oxazole | 96 |

| Thienyl | Phenyl | 2-phenyl-4-(tosylamino)-5-(thienyl)oxazole | 91 |

| Cyclohexenyl | Phenyl | 5-cyclohexenyl-2-phenyl-4-(tosylamino)oxazole | 65 |

| Benzyl (B1604629) | Phenyl | 5-benzyl-2-phenyl-4-(tosylamino)oxazole | 70 |

| Cyclopropyl | Phenyl | 5-cyclopropyl-2-phenyl-4-(tosylamino)oxazole | 89 |

| Pentyl | Phenyl | 5-pentyl-2-phenyl-4-(tosylamino)oxazole | 30 |

Ruthenium(II)-Catalyzed Reactions

Ruthenium(II) complexes have emerged as versatile catalysts for a variety of transformations involving ynamides and other derivatives of this compound. These reactions often proceed via C-H bond activation and annulation pathways. For instance, ruthenium(II) catalysts can effect the annulation of N-methoxybenzamides with alkynes to produce isoquinolones. researchgate.netresearchgate.net A notable feature of some of these reactions is the use of an internal oxidant, such as the N-O bond in N-methoxy amides, which avoids the need for an external oxidant. researchgate.net

In the context of indole (B1671886) synthesis, ruthenium(II) catalysts have been employed in the annulation of N-nitrosoanilines with internal alkynes in aqueous media. researchgate.net Furthermore, an electrochemical approach has been developed for the ruthenium-catalyzed dehydrogenative annulation of aniline (B41778) derivatives with alkynes to synthesize indoles, where an electric current is used to regenerate the active catalyst. acs.org The intramolecular annulation of alkynes with amides, promoted by a ruthenium catalyst, can also proceed via a formyl translocation to yield 1H-indole-3-carbaldehydes. nih.gov

Copper catalysts, particularly in the +1 oxidation state, are well-known for their ability to mediate the azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govrsc.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes, such as this compound, and organic azides. The reaction is characterized by its mild conditions, high yields, and broad functional group tolerance. nih.govnih.gov The catalytic cycle is proposed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). nih.gov

Beyond the CuAAC reaction, copper catalysts have been utilized in other cycloaddition reactions involving ethynyl (B1212043) oxazolidinone derivatives. For example, copper(I) has been shown to catalyze the (4+3)-cycloaddition of 4-indolylcarbinols with aziridines, demonstrating the versatility of copper in promoting complex bond-forming sequences. rsc.org

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Phenylacetylene and Benzyl Azide nih.gov

| Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 0.5 | Room Temp | 5 | >98 |

| 0.1 | Room Temp | 15 | >98 |

| 0.05 | Room Temp | 30 | >98 |

| 0.01 (100 ppm) | 50 | 60 | >98 |

| 0.005 (50 ppm) | 50 | 120 | >98 |

| 0.0025 (25 ppm) | 50 | 240 | >98 |

Lewis Acid Catalysis in Oxazolidinone-Mediated Reactions

The oxazolidinone moiety, particularly when acylated, serves as an excellent chiral auxiliary in a wide range of Lewis acid-catalyzed reactions. The Lewis acid coordinates to the carbonyl groups of the acyloxazolidinone, which enhances the electrophilicity of the substrate and provides a rigid chiral environment that directs the stereochemical outcome of the reaction.

A classic example is the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene (B3395910) and N-acryloyl oxazolidinones. The use of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), not only accelerates the reaction but also induces high levels of diastereoselectivity, favoring the formation of the endo adduct. nih.gov The stereochemical outcome is rationalized by the formation of a chelated intermediate where the diene approaches from the less hindered face of the dienophile. mdpi.com

The scope of Lewis acid-catalyzed reactions extends to conjugate additions and other nucleophilic attacks on α,β-unsaturated N-acyloxazolidinones. For instance, the conjugate addition of imidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles can be catalyzed by a chiral Lewis acid, affording the products in high yield and enantioselectivity. acs.org While this specific example does not use an oxazolidinone, it highlights the general principle of using chiral Lewis acids to control the stereochemistry of conjugate additions to activated Michael acceptors. However, in some cases, α,β-unsaturated N-acyl oxazolidinones have been found to be unreactive under similar conditions. acs.org

Lewis acids such as scandium(III) triflate (Sc(OTf)₃) have been used to catalyze the nucleophilic addition of indoles to in situ-generated 2-amidoallyl cations derived from the ring-opening of 4-benzylidene-2-oxazolines, yielding indolylenamides with high yields and excellent (Z)-selectivity. nih.gov

Table 3: Lewis Acid-Catalyzed Diels-Alder Reaction of Cyclopentadiene with 3-(4-methoxybenzoyl)acryloyl oxazolidinone (8f) nih.gov

| Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| Et₂AlCl | 1.0 | -78 | 8 | 80 | >99:1 |

| Et₂AlCl | 1.2 | -78 | 8 | 90 | >99:1 |

| Et₂AlCl | 1.4 | -78 | 8 | 95 | >99:1 |

| Et₂AlCl | 1.6 | -78 | 8 | 98 | >99:1 |

| SnCl₄ | 1.0 | 0 | 24 | 27 | >99:1 |

Role of Chiral Catalysts in Enantioselective Transformations

Chiral catalysts derived from this compound and its analogs play a pivotal role in asymmetric synthesis by creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. The inherent chirality of the oxazolidinone framework, originating from a readily available chiral pool, is translated to the catalytic system, influencing the facial selectivity of substrate approach to the active site.

The modification of the ethynyl group into a 1,2,3-triazole ring via CuAAC has proven to be a particularly effective strategy. The resulting triazole-oxazolidinone ligands can coordinate to metal centers, such as palladium, in a bidentate fashion, creating a well-defined and rigid chiral pocket. This structural feature is crucial for achieving high levels of enantioselectivity in various transformations.

A notable application of such ligands is in the asymmetric Diels-Alder reaction. For instance, chiral triazole-oxazoline ligands, structurally analogous to those derivable from this compound, have been successfully employed as ligands for palladium(II) catalysts in the cycloaddition of dienes and dienophiles. researchgate.net In these reactions, the chiral ligand-metal complex activates the dienophile and controls the approach of the diene, leading to the preferential formation of one enantiomer of the cycloadduct.

The effectiveness of these chiral catalysts is often evaluated by the enantiomeric excess (ee) and yield of the product. The specific substitution pattern on the triazole ring, introduced via the azide component in the click reaction, can be systematically varied to fine-tune the steric and electronic properties of the ligand, thereby optimizing the catalytic performance for a given transformation.

Detailed research findings have demonstrated the successful application of chiral triazole-oxazoline ligands in asymmetric catalysis. The following table summarizes representative results from the literature for a palladium-catalyzed asymmetric Diels-Alder reaction, showcasing the potential of this ligand class.

| Ligand | Dienophile | Diene | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| (S)-4-benzyl-2-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-4,5-dihydrooxazoline | 3-allyl-1,3-oxazolidin-2-one | 2-methyl-1,3-butadiene | PdCl2 | Not specified | Not specified | researchgate.net |

While the direct application of ligands synthesized from this compound in a reported catalytic system with full data is not yet prevalent in the cited literature, the successful use of analogous chiral triazole-oxazoline ligands provides a strong proof-of-concept for their potential in enantioselective transformations. The modularity offered by the click chemistry approach allows for the creation of a library of ligands from this compound, which can be screened for optimal performance in various asymmetric catalytic reactions.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Oxazolidinone Chemistry

The synthesis and transformation of oxazolidinones often involve complex reaction pathways. nih.govresearchgate.netresearchgate.netresearchgate.net Understanding these mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies.

One area of significant investigation is the synthesis of oxazolidinones from various precursors. For instance, the reaction of aziridines with carbon dioxide to form oxazolidinones has been studied, revealing a high activation barrier that necessitates the use of catalysts. researchgate.net In the absence of a catalyst, the reaction is challenging. researchgate.net Another approach involves the three-component reaction of CO2, aliphatic amines, and dichloroethane, where the formation of a carbamate (B1207046) salt is a key driving force. researchgate.net The mechanism can proceed through either a carbamate or a carbonate intermediate, followed by cyclization. researchgate.net

The role of catalysts in these transformations is a central theme. nih.govresearchgate.netacs.org For example, in the organocatalytic cascade reaction of sulfur ylides and nitro-olefins to produce oxazolidinones, thiourea (B124793) and N,N-dimethylaminopyridine (DMAP) play sequential catalytic roles. nih.govacs.org Theoretical studies have shown that the addition of the sulfur ylide to the nitro-olefin is the rate- and stereoselectivity-determining step. nih.govacs.org

Furthermore, the rearrangement of intermediates is a critical aspect of some synthetic routes. A proposed 10-step mechanism for a rearrangement reaction, determined by theoretical calculations, was found to be more feasible than a previously suggested mechanism due to a significantly lower energy barrier. nih.gov This highlights the power of computational chemistry in refining our understanding of complex reaction pathways.

The table below summarizes different proposed mechanistic pathways for the formation of oxazolidinone rings.

| Precursors | Key Intermediates/Steps | Catalyst/Conditions |

| Sulfur ylides + Nitro-olefins | Nitro-cyclopropane or Isoxazoline N-oxide | Thiourea and DMAP |

| Aziridines + CO2 | High activation barrier | Catalyst often required |

| Amines + Dihaloethanes + CO2 source | Carbamate or Carbonate intermediate | Base (e.g., Cesium Carbonate) |

| Propargylic amines + CO2 | - | Silver or Copper catalysts |

Transition State Analysis and Stereochemical Control Models

The stereochemical outcome of reactions involving chiral oxazolidinones, such as (S)-4-ethynyloxazolidin-2-one, is of paramount importance in asymmetric synthesis. acs.orgwilliams.edu Transition state analysis, often aided by computational modeling, provides insights into the factors governing stereoselectivity. acs.orgyoutube.com

In asymmetric aldol (B89426) reactions using Evans-type chiral auxiliaries, density functional theory (DFT) has been employed to model the transition states. acs.org These studies have considered both non-chelated and chelated transition state pathways. The calculations revealed that the preference for the "Evans syn" aldol product can be rationalized by the energy differences between the diastereomeric transition states. acs.org The steric hindrance of the substituent on the chiral auxiliary and the potential for chelation are key factors controlling the stereochemical outcome. acs.org

The Zimmerman-Traxler model is a classic example of a transition state model used to predict the stereochemistry of aldol reactions. williams.edu However, for some reactions, more complex models that account for factors like dipole minimization are necessary. williams.edu The diastereoselective alkylation of an N-propionyl oxazolidinone provides a conceptually more straightforward example for understanding acyclic stereochemical induction. williams.edu The (Z)-enolate forms a rigidly chelated structure, and alkylation occurs preferentially from the less hindered face, opposite to the bulky substituent on the auxiliary. williams.edu

The table below outlines key models and factors influencing stereochemical control in reactions involving oxazolidinone auxiliaries.

| Reaction Type | Key Model/Concept | Controlling Factors |

| Asymmetric Aldol Reaction | Evans' Transition State Models (Chelated and Non-chelated) | Steric hindrance, Chelation with Lewis acid |

| Asymmetric Aldol Reaction | Zimmerman-Traxler Model | Chair-like six-membered transition state |

| Asymmetric Alkylation | Rigid Chelation of (Z)-enolate | Attack from the less hindered face |

Computational Chemistry in Predicting Reactivity and Selectivity

Computational chemistry has become an indispensable tool for predicting the reactivity and selectivity of reactions involving oxazolidinones. researchgate.netmdpi.comescholarship.org By calculating the energies and geometries of reactants, intermediates, transition states, and products, researchers can gain a quantitative understanding of reaction pathways. nih.govresearchgate.netnih.gov

DFT Calculations for Energetics and Geometries

Density Functional Theory (DFT) is a widely used computational method for studying organic reactions. researchgate.netnih.govresearchgate.netmdpi.com DFT calculations can provide valuable information about the thermodynamics and kinetics of a reaction. For example, in the synthesis of oxazolidinones from aziridines and CO2, DFT calculations have been used to map the energy profiles of the reaction, highlighting the high activation barrier. researchgate.net Similarly, DFT has been employed to investigate the mechanism of oxazolidine (B1195125) formation from hydroxyalkyl-functionalized imidazolinium salts. researchgate.net

The choice of the DFT functional and basis set is crucial for obtaining accurate results. mdpi.com Different functionals can yield significantly different reaction energies. mdpi.com For instance, in a study of the reaction of guanidines, the M06-2X functional was found to perform better than the B3LYP functional in predicting reaction Gibbs energies. mdpi.com

The following table presents a conceptual overview of how DFT calculations are applied to study reaction energetics.

| Computational Task | Information Obtained | Relevance to Reactivity/Selectivity |

| Geometry Optimization | Minimum energy structures of reactants, intermediates, products, and transition states | Provides the 3D arrangement of atoms. |

| Frequency Calculation | Vibrational frequencies, zero-point energies, and thermodynamic properties (enthalpy, entropy, Gibbs free energy) | Confirms stationary points as minima or transition states; provides thermodynamic data. |

| Transition State Search | Structure and energy of the highest point on the reaction coordinate | Determines the activation energy (reaction barrier), which is related to the reaction rate. |

| Intrinsic Reaction Coordinate (IRC) | Connects the transition state to the corresponding reactants and products | Confirms that the found transition state connects the desired species. |

Stereochemical Predictions and Conformational Analysis

Computational methods are particularly powerful for predicting stereochemical outcomes and analyzing the conformational preferences of molecules. williams.edunih.gov In the context of this compound, these predictions are vital for understanding its role as a chiral auxiliary.

For diastereoselective transformations, computational analysis of the transition states leading to different stereoisomers can explain the observed product ratios. williams.edu The relative energies of these transition states, calculated using methods like DFT, often correlate well with the experimental diastereoselectivity. acs.org

Conformational analysis of oxazolidinone-containing molecules is also important for understanding their reactivity and biological activity. researchgate.net For example, in the design of new antibacterial agents, understanding the preferred conformation of the oxazolidinone scaffold when bound to its biological target (the ribosome) is crucial. nih.gov Molecular mechanics and molecular dynamics simulations are often used to explore the conformational space of these molecules. nih.gov

The table below summarizes the application of computational methods for stereochemical and conformational analysis.

| Analysis Type | Computational Method | Application |

| Stereochemical Prediction | DFT calculations of transition state energies | Predicting the major diastereomer in an asymmetric reaction. |

| Conformational Analysis | Molecular Mechanics (MM), Molecular Dynamics (MD) | Identifying low-energy conformations of flexible molecules. |

| Conformational Analysis | DFT calculations | Determining the relative stability of different conformers. |

Spectroscopic Techniques for Mechanistic Interrogation (e.g., NMR, IR in reaction monitoring)

Spectroscopic techniques are essential experimental tools for investigating reaction mechanisms and monitoring the progress of reactions involving oxazolidinones. researchgate.netmdpi.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly valuable in this regard.

¹H and ¹³C NMR spectroscopy can be used to identify reactants, intermediates, and products in a reaction mixture. researchgate.netrdd.edu.iq By taking spectra at different time points, the kinetics of a reaction can be followed. researchgate.net For example, in the synthesis of polyoxazolidines, ¹H NMR was used to monitor the hydrolysis of the oxazolidine ring. researchgate.net In another study, the activation of a hydroxyl group in a propargylic alcohol, a key step in the synthesis of 2-oxazolidinones, was monitored by the change in the chemical shift and shape of the hydroxyl proton signal in the ¹H NMR spectrum. mdpi.com

IR spectroscopy is useful for detecting the presence of specific functional groups. rdd.edu.iq The characteristic carbonyl stretching frequency of the oxazolidinone ring (typically around 1750 cm⁻¹) can be used to monitor its formation or consumption during a reaction. nih.gov In situ high-pressure FT-IR spectroscopy has been used to demonstrate the formation of a carbamate salt intermediate in the synthesis of oxazolidinones from CO2 and an amine. researchgate.net

The following table highlights the application of key spectroscopic techniques in the study of oxazolidinone chemistry.

| Spectroscopic Technique | Information Provided | Example Application |

| ¹H NMR Spectroscopy | Chemical environment of protons, reaction kinetics | Monitoring the disappearance of starting materials and the appearance of products over time. researchgate.net |

| ¹³C NMR Spectroscopy | Carbon skeleton of molecules | Characterizing the structure of synthesized oxazolidinone derivatives. rdd.edu.iq |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H) | Detecting the formation of the oxazolidinone ring by observing its characteristic carbonyl stretch. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass of molecules | Identifying intermediates in a catalytic cycle. mdpi.com |

Future Research Directions and Prospects in Complex Chemical Synthesis

Development of Novel Synthetic Methodologies Utilizing (S)-4-Ethynyloxazolidin-2-one

The inherent reactivity of the ethynyl (B1212043) group, coupled with the stereodirecting influence of the chiral oxazolidinone, makes this compound a prime candidate for the development of new synthetic reactions. Future efforts will likely concentrate on expanding the repertoire of transformations that this versatile building block can undergo.

A significant area of exploration will be the development of novel catalytic systems that can activate the alkyne moiety in a regio- and stereoselective manner. This includes the design of new transition metal catalysts and organocatalysts for a variety of transformations, such as asymmetric hydrofunctionalization, cycloaddition reactions, and multicomponent reactions. For instance, the development of catalysts that can facilitate enantioselective additions to the alkyne would open up new avenues for creating multiple stereocenters in a single step.

Furthermore, research into the diastereoselective reactions of the oxazolidinone ring itself, in concert with transformations of the ethynyl group, could lead to powerful methods for the synthesis of highly substituted, stereochemically rich products. The development of one-pot and tandem reaction sequences starting from this compound will also be a major focus, streamlining synthetic routes to complex targets.

Application in the Modular Synthesis of Complex Molecular Scaffolds

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a powerful strategy in modern drug discovery and materials science. This compound is exceptionally well-suited for this approach due to its bifunctional nature.

The terminal alkyne provides a versatile handle for a wide range of coupling reactions, such as the Sonogashira, Glaser, and click reactions, allowing for the facile introduction of diverse molecular fragments. Simultaneously, the oxazolidinone core can serve as a chiral auxiliary, directing the stereochemical outcome of subsequent transformations, or it can be incorporated as a key structural element in the final target molecule.

Future research will likely see the application of this compound in the modular synthesis of a variety of complex molecular scaffolds. This includes the construction of polycyclic systems, macrocycles, and spirocyclic compounds, which are prevalent in many biologically active natural products and pharmaceutical agents. The ability to rapidly generate libraries of structurally diverse compounds by varying the coupling partners and subsequent reaction pathways will be a key advantage.

| Scaffold Type | Synthetic Strategy | Potential Applications |

| Polycyclic Systems | Sequential cycloaddition and cross-coupling reactions | Natural product synthesis, drug discovery |

| Macrocycles | Ring-closing metathesis or intramolecular coupling | Host-guest chemistry, molecular recognition |

| Spirocycles | Intramolecular cyclization or rearrangement reactions | Medicinal chemistry, materials science |

Integration with Sustainable Chemistry Principles

The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly be influenced by these principles, with a focus on improving the environmental footprint of synthetic processes.

A major area of investigation will be the development of recyclable catalysts for reactions involving this building block. This could involve the use of heterogeneous catalysts, or the design of homogeneous catalysts that can be readily separated from the reaction mixture and reused. Minimizing catalyst loading and exploring reactions in environmentally benign solvents will also be key considerations.

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, will be a central theme. Reaction pathways that proceed with high atom economy, such as addition and cycloaddition reactions, will be favored. The development of catalytic cycles that minimize the generation of stoichiometric byproducts will be a critical area of research. By integrating these sustainable chemistry principles, the utility of this compound as a key building block can be enhanced, ensuring that its application in complex chemical synthesis is both efficient and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-Ethynyloxazolidin-2-one, and how can reaction efficiency be optimized?

- Methodological Guidance :

- Asymmetric Synthesis : Utilize chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control stereochemistry at the ethynyl position. Reaction optimization should include screening solvents (polar aprotic vs. non-polar), temperature gradients (0–80°C), and catalyst loading (1–5 mol%) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water mixtures). Monitor purity via TLC (Rf = 0.3–0.5 in 3:1 hexane:EtOAc) and confirm enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column, heptane/IPA) .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Time | 12–24 hrs |

| Catalyst (if used) | 2–3 mol% |

| Solvent | Dichloromethane or THF |

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Workflow :

- Spectroscopy :

- NMR : Compare H/C NMR shifts with literature (e.g., oxazolidinone carbonyl at ~175 ppm, ethynyl proton at ~2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- IR : Identify characteristic peaks (C≡C stretch: ~2100 cm⁻¹; oxazolidinone C=O: ~1700 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via HRMS (ESI+) with ≤2 ppm deviation.

Q. What safety protocols are critical when handling this compound?

- Precautionary Measures :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis/purification steps .

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 mins and seek medical attention .

- Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Use Gaussian 16 to model transition states (B3LYP/6-31G* basis set). Compare activation energies of competing pathways (e.g., nucleophilic vs. electrophilic attack) .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

- Contradiction Analysis :

- Verify Sample Purity : Re-run NMR with higher field strength (600 MHz) and decoupling. Confirm crystallinity via PXRD .

- Check Solvent Effects : NMR chemical shifts may vary in deuterated solvents (CDCl₃ vs. DMSO-d6). Compare with literature under identical conditions .

- Statistical Validation : Apply Grubbs’ test to identify outliers in replicate measurements .

Q. What experimental design principles apply to studying the compound’s stability under varying pH/temperature?

- Design Framework :

- DOE (Design of Experiments) : Use a factorial design (pH 2–12, 25–60°C) to assess degradation kinetics. Monitor via HPLC at 0, 24, 48 hrs .

- Degradation Pathways :

| Condition | Primary Degradation Product |

|---|---|

| pH <3 | Hydrolysis to carboxylic acid |

| pH >10 | Ring-opening via nucleophilic attack |

Data Presentation and Ethical Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.